molecular formula C15H14Cl2F3NO B2746024 2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride CAS No. 2309447-48-9

2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride

Cat. No.: B2746024
CAS No.: 2309447-48-9
M. Wt: 352.18
InChI Key: TYQHXEYSFAELPJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine hydrochloride is a chiral amine hydrochloride salt featuring a 4-chlorophenyl group and a 4-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group (-OCF₃) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the chloro substituent contributes to electronic effects and receptor binding affinity.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO.ClH/c16-12-5-1-10(2-6-12)9-14(20)11-3-7-13(8-4-11)21-15(17,18)19;/h1-8,14H,9,20H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQHXEYSFAELPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C2=CC=C(C=C2)OC(F)(F)F)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine; hydrochloride, commonly referred to by its CAS number 2309447-48-9, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

  • Molecular Formula: C15H14ClF3NO
  • Molecular Weight: 352.2 g/mol
  • CAS Number: 2309447-48-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific receptors and enzymes involved in cellular signaling pathways. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Properties

Recent studies have indicated that 2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine; hydrochloride exhibits significant anticancer properties:

  • Cell Line Studies: In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:
    • HCT-15 (Colon Carcinoma): IC50 values were reported at approximately 1.61 µg/mL, indicating potent activity comparable to established chemotherapeutics .
    • MCF-7 (Breast Cancer): Induction of apoptosis was observed through increased levels of p53 and caspase-3 cleavage .

Structure-Activity Relationship (SAR)

The presence of electron-donating groups (EDGs) such as the trifluoromethoxy moiety has been shown to enhance the compound's biological activity. Conversely, the introduction of electron-withdrawing groups (EWGs) typically reduces efficacy.

Case Studies

  • Study on Apoptosis Induction:
    • A study highlighted the role of this compound in modulating apoptotic pathways in MCF-7 cells. The compound was found to significantly increase apoptosis markers, suggesting a mechanism involving mitochondrial pathways .
  • Antimicrobial Activity:
    • Preliminary investigations into the antimicrobial properties revealed that the compound exhibits activity against both Gram-positive and Gram-negative bacteria, although specific IC50 values were not detailed in available literature .

Data Tables

Biological Activity Cell Line/Organism IC50 Value Mechanism
AnticancerHCT-151.61 µg/mLApoptosis induction
AnticancerMCF-7Not specifiedp53 activation
AntimicrobialVariousNot specifiedDisruption of cell membrane

Scientific Research Applications

Research indicates that this compound exhibits notable pharmacological properties, particularly in the fields of neuropharmacology and oncology. Its structure allows for interaction with various biological targets, which can lead to therapeutic effects.

Neuropharmacological Applications

  • Antidepressant Activity : Studies suggest that compounds similar to 2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, making them potential candidates for treating depression and anxiety disorders.
  • Cognitive Enhancement : The compound's ability to modulate neurotransmitter levels could also support cognitive functions, potentially aiding in conditions like Alzheimer's disease or other forms of dementia.

Anticancer Properties

  • Cell Proliferation Inhibition : Preliminary studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in malignant cells.
  • Synergistic Effects with Other Agents : Research has shown that when combined with established chemotherapeutic agents, this compound may enhance their efficacy, leading to improved treatment outcomes for cancer patients.

Synthesis and Derivatives

The synthesis of 2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine; hydrochloride can be achieved through several methods involving the reaction of appropriate precursors under specific conditions. Understanding these synthetic pathways is crucial for developing derivatives that may exhibit enhanced biological activity or reduced side effects.

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, the administration of 2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine demonstrated significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated an increase in locomotor activity and reduced immobility time in forced swim tests, suggesting antidepressant-like effects.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, supporting its potential role as an anticancer agent.

Comparison with Similar Compounds

Enantiomeric Variants

  • (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride (CAS 1391540-47-8): The S-enantiomer shares the same substituents but differs in stereochemistry. Enantiomers often exhibit distinct pharmacological profiles; for example, the S-configuration may enhance receptor binding selectivity compared to the R-form . Molecular Weight: ~276.7 g/mol (estimated from C₁₄H₁₃F₃NO₂·HCl).
  • (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride (CAS 1208989-29-0) :

    • The R-enantiomer may show reduced activity in specific assays due to steric hindrance at target sites .

Analogous Chlorophenyl Derivatives

  • 2-(4-Chlorophenyl)ethanamine (CAS 156-41-2) :

    • Lacks the trifluoromethoxy group, resulting in lower lipophilicity (clogP ~1.8 vs. ~3.5 for the target compound).
    • Simpler structure with a molecular weight of 155.6 g/mol. Used as a precursor in antidepressant synthesis .
  • 2-(4-Chlorophenylthio)triethylamine hydrochloride :

    • Replaces the trifluoromethoxy group with a thioether and triethylamine moiety. The sulfur atom increases polarizability but reduces metabolic stability .

Trifluoromethoxy-Containing Analogs

  • 2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride (CAS 1389313-40-9) :

    • Incorporates a trifluoromethoxy group on an indole ring. The indole scaffold enhances serotonin receptor affinity, suggesting divergent therapeutic applications compared to the target compound .

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) clogP* Key Substituents
Target Compound C₁₄H₁₃ClF₃NO₂·HCl 340.7 ~3.5 4-ClPh, 4-OCF₃Ph
(S)-Enantiomer (CAS 1391540-47-8) C₁₄H₁₃F₃NO₂·HCl 340.7 ~3.5 4-OCF₃Ph (S-configuration)
2-(4-Chlorophenyl)ethanamine (CAS 156-41-2) C₈H₁₀ClN 155.6 ~1.8 4-ClPh
2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine HCl C₁₁H₁₀F₃N₂O·HCl 302.7 ~2.9 Trifluoromethoxy-indole

*clogP values estimated using ChemDraw software.

Pharmacodynamic and Kinetic Differences

  • Receptor Binding: The trifluoromethoxy group in the target compound enhances affinity for serotonin (5-HT) and dopamine receptors compared to non-fluorinated analogs like 2-(4-chlorophenyl)ethanamine .
  • Metabolic Stability : The -OCF₃ group resists oxidative metabolism, prolonging half-life relative to compounds with -OCH₃ () or -SCH₃ () substituents.
  • Solubility : Hydrochloride salts improve aqueous solubility; however, the trifluoromethoxy group reduces solubility compared to hydroxylated analogs (e.g., 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride in ).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride, and how can purity be optimized?

  • Methodological Answer : Multi-step synthesis is typical. A reductive amination approach is often employed, starting with ketone intermediates (e.g., 4-chlorophenylacetone) and amines (e.g., 4-trifluoromethoxyaniline) under hydrogenation with catalysts like Pd/C or NaBH4_4. The hydrochloride salt is formed via HCl treatment in anhydrous conditions . Purity optimization involves recrystallization from ethanol/water mixtures and characterization via HPLC (≥99% purity) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity. Infrared (IR) spectroscopy identifies functional groups (e.g., NH2+_2^+ in hydrochloride salts) .

Q. How does the hydrochloride salt form influence solubility and stability in experimental conditions?

  • Methodological Answer : The hydrochloride form enhances aqueous solubility due to ionic dissociation, making it suitable for in vitro assays (e.g., receptor binding). Stability tests (e.g., accelerated degradation studies at 40°C/75% RH) show minimal decomposition over 30 days when stored in desiccated, amber vials .

Advanced Research Questions

Q. What strategies are effective for enantiomer-specific synthesis of this compound, given its chiral center?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipase-catalyzed kinetic resolution) can isolate enantiomers. Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) confirms enantiomeric excess (ee ≥98%) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, buffer pH). Standardize protocols using WHO-recommended reference standards and validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Meta-analyses of IC50_{50} values across studies can identify outliers .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetics and target interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) models interactions with targets like serotonin receptors. ADMET prediction tools (SwissADME) assess blood-brain barrier permeability and CYP450 metabolism. MD simulations (GROMACS) evaluate binding stability over 100-ns trajectories .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing trifluoromethoxy with methoxy or nitro groups). Test analogs in parallel using standardized assays (e.g., radioligand displacement for receptor affinity). QSAR models (CoMFA) correlate structural features with activity trends .

Q. What are the key challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Large-scale reductive amination requires strict control of reaction parameters (H2_2 pressure, temperature) to prevent racemization. Continuous-flow reactors improve reproducibility. In-process controls (IPC) via inline FTIR monitor intermediate stability .

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